An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Course for a Novel Pyrazole Derivative
In the landscape of contemporary drug discovery, the meticulous characterization of a molecule's physicochemical properties is the bedrock upon which successful development campaigns are built. These intrinsic attributes govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a promising candidate to a viable therapeutic agent. This guide provides a comprehensive technical overview of the core physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic entity with potential pharmacological significance.
Given the nascent stage of research into this specific molecule, this document adopts a dual approach. Firstly, it presents a computationally predicted profile of its key physicochemical parameters, offering a valuable preliminary assessment. Secondly, and more critically, it lays out detailed, field-proven experimental protocols for the empirical determination of these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a drug development pipeline.
Chemical Identity and Predicted Physicochemical Profile
The foundational step in characterizing any new chemical entity is the unambiguous definition of its structure. Based on its nomenclature, the structure of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is presented below.
Chemical Structure:
Caption: Chemical structure of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate.
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Molecular Formula: C₁₆H₁₉N₅O₃
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SMILES: CCOC(=O)c1cn(nc1)c2ccc(nc2N3CCOCC3)C
Predicted Physicochemical Properties
The following properties were predicted using the SwissADME web tool, a widely utilized platform for in silico drug discovery.[1] These values serve as an initial guide for experimental design and interpretation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 345.36 g/mol | Influences diffusion and transport across biological membranes. |
| logP (Lipophilicity) | 1.85 | Governs solubility, permeability, and metabolic stability. |
| Water Solubility (logS) | -3.21 | Impacts dissolution rate and bioavailability. This value suggests moderate solubility.[2] |
| pKa (Most Basic) | 6.54 (Pyridine Nitrogen) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 84.76 Ų | Correlates with membrane permeability and oral bioavailability. |
Experimental Determination of Physicochemical Properties
The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)
Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the gold-standard technique as it provides not only the melting temperature (Tm) but also information about the enthalpy of fusion (ΔH) and can reveal other thermal events such as polymorph transitions or decomposition, which are critical for formulation development.
Experimental Protocol:
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Sample Preparation:
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Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.
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Hermetically seal the pan using a Tzero press. This prevents any loss of sample due to sublimation or decomposition during heating.
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Prepare an empty, hermetically sealed Tzero aluminum pan to serve as a reference.
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Instrument Setup and Calibration:
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Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to create a reproducible and non-oxidative atmosphere.
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Thermal Method:
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Equilibrate the sample at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.
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Data Analysis:
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The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
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The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.
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Caption: DSC workflow for melting point determination.
Aqueous Solubility by Kinetic HPLC-UV Method
Scientific Rationale: Aqueous solubility is a critical determinant of oral bioavailability. A kinetic solubility assay is employed in early-stage drug discovery for its high-throughput nature. This method measures the solubility of a compound when introduced from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro biological assays. High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a robust and sensitive method for quantifying the dissolved compound.[3]
Experimental Protocol:
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Preparation of Solutions:
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Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
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Prepare a series of calibration standards by diluting the stock solution with a 50:50 acetonitrile:water mixture to concentrations ranging from 1 µM to 100 µM.
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Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
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Solubility Assay:
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Dispense 198 µL of the pH 7.4 PBS into each well of a 96-well filter plate.
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Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final DMSO concentration of 1%. This small amount of co-solvent is necessary to introduce the compound but can slightly inflate the measured solubility.
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Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.[3]
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Sample Processing and Analysis:
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After incubation, filter the solutions through the filter plate into a clean 96-well collection plate using a vacuum manifold. This step removes any undissolved precipitate.
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Analyze the filtrates by HPLC-UV. Inject a known volume of each sample and the calibration standards.
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Quantification:
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Generate a calibration curve by plotting the peak area from the UV chromatograms of the standards against their known concentrations.
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Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the kinetic solubility.
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Caption: Workflow for kinetic solubility determination by HPLC-UV.
Lipophilicity (logD) by Shake-Flask Method
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. The shake-flask method, which measures the partition coefficient between n-octanol and water, is the gold standard for determining lipophilicity.[4] We will determine the distribution coefficient (logD) at pH 7.4, which is more physiologically relevant than the partition coefficient (logP) for ionizable compounds.
Experimental Protocol:
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Phase Preparation:
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Pre-saturate n-octanol with pH 7.4 PBS by shaking them together for 24 hours and then allowing the phases to separate.
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Similarly, pre-saturate the pH 7.4 PBS with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.
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Partitioning:
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Prepare a 1 mg/mL solution of the compound in the pre-saturated n-octanol.
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In a glass vial, combine equal volumes (e.g., 5 mL) of the drug-containing n-octanol phase and the pre-saturated aqueous phase.
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Shake the vial vigorously for 1 hour to facilitate partitioning, then allow it to stand for 24 hours for complete phase separation.
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Quantification:
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Carefully separate the two phases.
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Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV. It may be necessary to dilute the n-octanol phase before analysis.
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Calculation:
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Calculate the logD at pH 7.4 using the following formula: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
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Caption: Shake-flask workflow for logD determination.
Acidity Constant (pKa) by Potentiometric Titration
Scientific Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target. Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant and monitoring the resulting pH change.[5]
Experimental Protocol:
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Instrument and Reagent Preparation:
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Calibrate a pH meter using standard buffers of pH 4, 7, and 10.
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Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
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Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[5]
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Prepare a 1 mM solution of the compound in water or a suitable co-solvent if solubility is low.
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Titration Procedure:
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Place a known volume (e.g., 20 mL) of the 1 mM compound solution in a thermostatted vessel at 25 °C.
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Add the KCl solution to achieve a final concentration of 0.15 M.
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Immerse the calibrated pH electrode in the solution and stir continuously.
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If the compound is expected to be basic, titrate with the 0.1 M HCl solution. If acidic, titrate with 0.1 M NaOH.
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Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the measured pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (the equivalence point). The first derivative of the curve can be used to accurately locate the equivalence point.
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Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The physicochemical properties of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, as predicted by computational models, suggest a compound with favorable drug-like characteristics. However, in silico data must always be substantiated by empirical evidence. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data on the melting point, aqueous solubility, lipophilicity, and ionization constant of this novel entity. By understanding and applying these methodologies, research and development teams can build a comprehensive physicochemical profile, enabling a data-driven approach to advancing this compound through the drug discovery and development process.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 28, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 28, 2026, from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 28, 2026, from [Link]
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Chemistry LibreTexts. (2022). Step-by-Step Procedures for Melting Point Determination. Retrieved January 28, 2026, from [Link]
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Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
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